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Compound of Interest

Compound Name: TAS2940

Cat. No.: B15615419

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is a potent, irreversible, and orally bioavailable pan-ErbB inhibitor targeting the
epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2
(HER2/ErbB2), and HER4/ErbB4.[1] By covalently binding to the kinase domain of these
receptors, TAS2940 effectively blocks their autophosphorylation and downstream signaling
pathways, such as the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to decreased
cell proliferation and increased apoptosis in cancer cells with ErbB family aberrations. These
application notes provide detailed protocols for key in vitro assays to characterize the
biochemical and cellular activity of TAS2940.

Data Presentation

The following table summarizes the inhibitory activity of TAS2940 against various forms of the
HER2 kinase.

Target IC50 (nM)
HER2 (Wild-Type) 5.6[2]
HER2 (V777L) 2.1[2]
HER2 (A775_G776insYVMA) 1.0[2]
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Signaling Pathway

TAS2940 targets multiple members of the ErbB family of receptor tyrosine kinases. Upon
ligand binding (in the case of EGFR and HERA4) or through overexpression (HER2), these
receptors dimerize, leading to autophosphorylation of their intracellular kinase domains. This
phosphorylation creates docking sites for downstream signaling proteins, activating pathways
like PIBK/AKT and MAPK/ERK, which promote cell proliferation, survival, and migration.
TAS2940 irreversibly binds to the ATP-binding site of the kinase domain, preventing this
autophosphorylation and thereby inhibiting downstream signaling.
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Caption: TAS2940 inhibits the pan-ErbB signaling pathway.

Experimental Protocols
Biochemical Kinase Assay for Pan-ErbB Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of TAS2940 against
recombinant ErbB family kinases. The assay measures the amount of ADP produced, which is
proportional to kinase activity.

Experimental Workflow
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Caption: Workflow for the biochemical kinase assay.

Materials:
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e Recombinant human EGFR, HER2, and HERA4 kinases
e Poly(Glu, Tyr) 4:1 peptide substrate
o ATP

o Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35)

o ADP-Glo™ Kinase Assay Kit (Promega)
e TAS2940

« DMSO

o 384-well white assay plates

Procedure:

e Compound Preparation: Prepare a 10-point serial dilution of TAS2940 in DMSO. A typical
starting concentration is 10 uM.

» Kinase Reaction: a. Add 1 pL of each TAS2940 dilution to the wells of a 384-well plate.
Include DMSO-only (no inhibitor) and no enzyme controls. b. Prepare a master mix of
recombinant kinase and substrate in kinase assay buffer. The final concentration of the
substrate is typically around 0.2 mg/mL. The optimal kinase concentration should be
determined empirically but is usually in the low nanomolar range. c. Add 2 uL of the
kinase/substrate master mix to each well, except for the "no enzyme" control wells. d. Initiate
the kinase reaction by adding 2 pL of ATP solution to each well. The ATP concentration
should be at the Km for each kinase, which generally ranges from 10-100 pM. e. Mix the
plate gently and incubate at room temperature for 60 minutes.

o ADP Detection: a. Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction
and consume the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 pL
of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to
ATP and provides luciferase/luciferin to produce a luminescent signal. c. Incubate for 30-60
minutes at room temperature to stabilize the luminescent signal.
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o Data Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percent
inhibition for each TAS2940 concentration relative to the DMSO control. c. Determine the
IC50 value by fitting the data to a four-parameter logistic curve.

In-Cell Western Assay for ErbB Phosphorylation

This assay quantifies the phosphorylation of ErbB receptors in a cellular context. MCF10A
cells, which are non-transformed mammary epithelial cells, can be engineered to express
various wild-type or mutant forms of EGFR and HER2.

Experimental Workflow
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Caption: Workflow for the In-Cell Western assay.
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Materials:

MCF10A cells stably expressing wild-type or mutant EGFR/HER2
e 96-well clear-bottom black plates

o Complete growth medium for MCF10A cells

e TAS2940

o Formaldehyde (16%, methanol-free)

e PBS

» Blocking Buffer (e.g., Odyssey Blocking Buffer)

e Permeabilization Buffer (PBS with 0.1% Triton X-100)

e Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-phospho-HER2
(Tyrl221/1222), Mouse anti-total EGFR, Mouse anti-total HER?2.

e Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG, IRDye® 680RD Goat anti-
Mouse IgG.

¢ Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:

o Cell Seeding: Seed MCF10A cells in a 96-well plate at a density of 1 x 10”4 cells per well
and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of TAS2940 for 4 hours.

» Fixing and Permeabilization: a. Remove the treatment medium and fix the cells with 3.7%
formaldehyde in PBS for 20 minutes at room temperature. b. Wash the cells twice with PBS.
c. Permeabilize the cells with Permeabilization Buffer for 5 minutes.
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» Blocking and Staining: a. Block the cells with Blocking Buffer for 1.5 hours at room
temperature. b. Incubate the cells with a cocktail of primary antibodies (e.g., rabbit anti-p-
HER?2 and mouse anti-total HER?2) diluted in Blocking Buffer overnight at 4°C. c. Wash the
cells three times with PBS containing 0.1% Tween-20. d. Incubate the cells with a cocktail of
fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room
temperature in the dark.

e Imaging and Analysis: a. Wash the cells three times with PBS containing 0.1% Tween-20. b.
Scan the plate using an infrared imaging system. c. Quantify the fluorescence intensity for
both the phospho- and total-protein signals. d. Normalize the phospho-protein signal to the
total-protein signal to determine the extent of inhibition.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of TAS2940 on the phosphorylation of downstream
signaling molecules like AKT and ERK, and on markers of apoptosis in HER2-overexpressing
cancer cell lines such as SK-BR-3.

Materials:

o SK-BR-3 cells

o 6-well plates

o Complete growth medium for SK-BR-3 cells

e TAS2940

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

o Laemmli sample buffer

e SDS-PAGE gels, running and transfer buffers

e PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSAin TBST)

Primary antibodies: Rabbit anti-phospho-HER2 (Tyr1221/1222), Rabbit anti-phospho-HERS3
(Tyr1289), Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-ERK1/2
(Thr202/Tyr204), Rabbit anti-BIM, Rabbit anti-cleaved PARP, and antibodies for the
corresponding total proteins.

HRP-conjugated anti-rabbit secondary antibody

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

o Cell Culture and Treatment: Seed SK-BR-3 cells in 6-well plates and grow to 70-80%
confluency. Treat the cells with various concentrations of TAS2940 for 3 or 48 hours.

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in
lysis buffer. b. Clarify the lysates by centrifugation and determine the protein concentration
using a BCA assay.

SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples
with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF
membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d.
Incubate the membrane with the desired primary antibody (typically at a 1:1000 dilution)
overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated
secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
f. Wash the membrane again and detect the signal using an ECL substrate and an imaging
system.

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated
proteins to their respective total protein levels. For apoptosis markers, normalize to a loading
control like B-actin.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15615419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. bpsbhioscience.com [bpsbioscience.com]

e 2. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology
[cellsignal.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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